Cas no 1602867-72-0 (4-chloro-2-(1H-imidazol-1-yl)benzaldehyde)

4-chloro-2-(1H-imidazol-1-yl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-2-imidazol-1-ylbenzaldehyde
- 4-chloro-2-(1h-imidazol-1-yl)benzaldehyde
- Z1763036563
- 4-chloro-2-(1H-imidazol-1-yl)benzaldehyde
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- Inchi: 1S/C10H7ClN2O/c11-9-2-1-8(6-14)10(5-9)13-4-3-12-7-13/h1-7H
- InChI Key: HXSRZOPNFBBJPS-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C=O)=C(C=1)N1C=NC=C1
Computed Properties
- Exact Mass: 206.0246905 g/mol
- Monoisotopic Mass: 206.0246905 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 34.9
- Molecular Weight: 206.63
4-chloro-2-(1H-imidazol-1-yl)benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1293218-1.0g |
4-chloro-2-(1H-imidazol-1-yl)benzaldehyde |
1602867-72-0 | 95% | 1.0g |
$900.0 | 2023-07-10 | |
Enamine | EN300-1293218-0.5g |
4-chloro-2-(1H-imidazol-1-yl)benzaldehyde |
1602867-72-0 | 95% | 0.5g |
$702.0 | 2023-07-10 | |
Aaron | AR0291NX-100mg |
4-chloro-2-(1H-imidazol-1-yl)benzaldehyde |
1602867-72-0 | 95% | 100mg |
$454.00 | 2025-02-17 | |
Aaron | AR0291NX-5g |
4-chloro-2-(1H-imidazol-1-yl)benzaldehyde |
1602867-72-0 | 95% | 5g |
$3611.00 | 2023-12-15 | |
Aaron | AR0291NX-10g |
4-chloro-2-(1H-imidazol-1-yl)benzaldehyde |
1602867-72-0 | 95% | 10g |
$5344.00 | 2023-12-15 | |
1PlusChem | 1P0291FL-10g |
4-chloro-2-(1H-imidazol-1-yl)benzaldehyde |
1602867-72-0 | 95% | 10g |
$4843.00 | 2023-12-20 | |
1PlusChem | 1P0291FL-100mg |
4-chloro-2-(1H-imidazol-1-yl)benzaldehyde |
1602867-72-0 | 95% | 100mg |
$448.00 | 2023-12-20 | |
1PlusChem | 1P0291FL-1g |
4-chloro-2-(1H-imidazol-1-yl)benzaldehyde |
1602867-72-0 | 95% | 1g |
$1175.00 | 2023-12-20 | |
1PlusChem | 1P0291FL-50mg |
4-chloro-2-(1H-imidazol-1-yl)benzaldehyde |
1602867-72-0 | 95% | 50mg |
$311.00 | 2023-12-20 | |
Aaron | AR0291NX-1g |
4-chloro-2-(1H-imidazol-1-yl)benzaldehyde |
1602867-72-0 | 95% | 1g |
$1263.00 | 2025-02-17 |
4-chloro-2-(1H-imidazol-1-yl)benzaldehyde Related Literature
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
Additional information on 4-chloro-2-(1H-imidazol-1-yl)benzaldehyde
Introduction to 4-Chloro-2-(1H-Imidazol-1-yl)benzaldehyde (CAS No. 1602867-72-0)
4-Chloro-2-(1H-imidazol-1-yl)benzaldehyde, with the CAS number 1602867-72-0, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its aromatic ring system substituted with a chlorine atom and an imidazole group, which endows it with a range of interesting properties and reactivities.
The molecular formula of 4-chloro-2-(1H-imidazol-1-yl)benzaldehyde is C9H6ClN2O, and its molecular weight is approximately 189.59 g/mol. The compound's structure consists of a benzene ring with a chlorine atom at the para position and an imidazole group at the meta position, with a formyl group attached to the benzene ring. This combination of functional groups provides a rich platform for chemical modifications and derivatizations, making it a valuable starting material for the synthesis of more complex molecules.
In the realm of medicinal chemistry, 4-chloro-2-(1H-imidazol-1-yl)benzaldehyde has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to modulate various biological targets, including enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry in 2023 demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases, which are key enzymes involved in signal transduction pathways and are often implicated in diseases such as cancer and inflammatory disorders.
Beyond its medicinal applications, 4-chloro-2-(1H-imidazol-1-yl)benzaldehyde has also found use in materials science. The presence of the imidazole group makes it an attractive candidate for the development of functional materials with unique optical and electronic properties. A study published in Advanced Materials in 2022 reported that derivatives of this compound can be used to create highly efficient organic light-emitting diodes (OLEDs) due to their excellent photophysical properties and stability under various conditions.
The synthesis of 4-chloro-2-(1H-imidazol-1-yl)benzaldehyde can be achieved through several well-established routes. One common method involves the reaction of 4-chloro-o-tolualdehyde with imidazole in the presence of a suitable catalyst. This reaction typically proceeds via an electrophilic aromatic substitution mechanism, leading to the formation of the desired product with high yield and purity. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the synthesis, making it an active area of research for process optimization.
In terms of safety and handling, 4-chloro-2-(1H-imidazol-1-yl)benzaldehyde should be managed with standard laboratory precautions due to its reactivity and potential for forming reactive intermediates during chemical transformations. It is important to handle this compound in well-ventilated areas and use appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats to minimize exposure risks.
The physical properties of 4-chloro-2-(1H-imidazol-1-yl)benzaldehyde, including its melting point, boiling point, and solubility characteristics, have been well-documented in the literature. These properties are crucial for optimizing its use in various applications, from pharmaceutical formulations to material synthesis processes. For example, its solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) makes it suitable for use in solution-phase reactions.
In conclusion, 4-chloro-2-(1H-imidazol-1-yl)benzaldehyde (CAS No. 1602867-72-0) is a multifaceted compound with a wide range of potential applications in both medicinal chemistry and materials science. Its unique chemical structure provides a robust foundation for further research and development, making it an exciting area of study for scientists and researchers across multiple disciplines. As ongoing research continues to uncover new properties and applications, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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